molecular formula C10H14ClN3OS B14342421 2-Phenylthiazolidine-4-carboxylic acid hydrazide hydrochloride CAS No. 106086-21-9

2-Phenylthiazolidine-4-carboxylic acid hydrazide hydrochloride

Cat. No.: B14342421
CAS No.: 106086-21-9
M. Wt: 259.76 g/mol
InChI Key: IZJOLLFQNKYSJS-UHFFFAOYSA-N
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Description

2-Phenylthiazolidine-4-carboxylic acid hydrazide hydrochloride is a chemical compound that belongs to the thiazolidine family Thiazolidines are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenylthiazolidine-4-carboxylic acid hydrazide hydrochloride typically involves the reaction of 2-Phenylthiazolidine-4-carboxylic acid with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under reflux conditions, and the product is isolated by crystallization.

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up by using larger reactors and optimizing the reaction conditions to increase yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Phenylthiazolidine-4-carboxylic acid hydrazide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the thiazolidine ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Substituted thiazolidine derivatives.

Scientific Research Applications

2-Phenylthiazolidine-4-carboxylic acid hydrazide hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Phenylthiazolidine-4-carboxylic acid hydrazide hydrochloride involves its interaction with specific molecular targets. The compound can form hydrazone derivatives with carbonyl-containing compounds, which can then undergo further chemical transformations. The presence of the thiazolidine ring enhances its reactivity and allows it to participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylthiazolidine-4-carboxylic acid: The parent compound without the hydrazide group.

    Thiazolidine-2,4-dione: A structurally related compound with different functional groups.

    Hydrazine derivatives: Compounds containing the hydrazine functional group.

Uniqueness

2-Phenylthiazolidine-4-carboxylic acid hydrazide hydrochloride is unique due to the presence of both the thiazolidine ring and the hydrazide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

106086-21-9

Molecular Formula

C10H14ClN3OS

Molecular Weight

259.76 g/mol

IUPAC Name

2-phenyl-1,3-thiazolidine-4-carbohydrazide;hydrochloride

InChI

InChI=1S/C10H13N3OS.ClH/c11-13-9(14)8-6-15-10(12-8)7-4-2-1-3-5-7;/h1-5,8,10,12H,6,11H2,(H,13,14);1H

InChI Key

IZJOLLFQNKYSJS-UHFFFAOYSA-N

Canonical SMILES

C1C(NC(S1)C2=CC=CC=C2)C(=O)NN.Cl

Origin of Product

United States

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